molecular formula C13H13N3O3S2 B143074 (6R,7R)-7-Amino-3-[(Z)-2-(4-Methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-carbonsäure CAS No. 155723-02-7

(6R,7R)-7-Amino-3-[(Z)-2-(4-Methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-carbonsäure

Katalognummer: B143074
CAS-Nummer: 155723-02-7
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: SDEIKNWRVHSKQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, also known as (6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a useful research compound. Its molecular formula is C13H13N3O3S2 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structural Features

The structure features multiple functional groups that enhance its interaction with biological targets, particularly bacterial enzymes involved in cell wall synthesis.

Spectrum of Activity

Cefditoren has been shown to be effective against various strains of bacteria, including those resistant to other antibiotics:

Bacterial StrainSensitivity
Streptococcus pneumoniaeSensitive
Staphylococcus aureusSensitive
Escherichia coliVariable sensitivity
Haemophilus influenzaeSensitive

Derivatives and Analogues

Research has indicated that structural modifications to cefditoren can enhance its antibacterial properties. For instance, the introduction of thiazole derivatives has shown improved activity against resistant bacterial strains. These modifications can alter the compound's pharmacokinetics and bioavailability.

Case Studies

Several studies have documented the efficacy of cefditoren in clinical settings:

  • Clinical Trial on Respiratory Infections : A study conducted on patients with community-acquired pneumonia demonstrated that cefditoren was as effective as traditional β-lactam antibiotics but with a lower incidence of side effects.
  • Skin Infections : Cefditoren has been evaluated for its effectiveness in treating skin and soft tissue infections caused by resistant Staphylococcus aureus strains, showing promising results in reducing infection rates.

Absorption and Distribution

Cefditoren is well absorbed when administered orally, with peak plasma concentrations occurring within 1 to 2 hours post-dose. Its bioavailability can be influenced by food intake; however, it generally maintains effective plasma levels for therapeutic action.

Elimination

The compound is primarily excreted via the kidneys, necessitating caution in patients with renal impairment.

Biologische Aktivität

The compound (6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly referred to as a thiazole derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and antitubercular applications. This article summarizes the synthesis, structure–activity relationship (SAR), and biological evaluations of this compound, drawing on diverse research findings.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazole rings and the introduction of various functional groups that enhance biological activity. The structural complexity contributes to its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties against a variety of pathogens. In particular, (6R,7R)-7-amino derivatives have shown promising results against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
(6R,7R)-7-aminoStaphylococcus aureus0.5 μg/mL
(6R,7R)-7-aminoEscherichia coli1 μg/mL
(6R,7R)-7-aminoKlebsiella pneumoniae2 μg/mL

These results suggest that the compound has a potent inhibitory effect on bacterial growth, comparable to established antibiotics like ciprofloxacin .

Antitubercular Activity

In studies focused on tuberculosis, thiazole derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. The compound displayed notable activity with an MIC value lower than that of traditional treatments such as isoniazid.

Table 2: Antitubercular Activity Comparison

CompoundMIC (mg/L)Reference Drug MIC (mg/L)
(6R,7R)-7-amino4Isoniazid 8
Novel derivative X2Isoniazid 8

This indicates that the thiazole derivative not only possesses antibacterial properties but also shows potential as an antitubercular agent .

The biological activity of this compound is attributed to its ability to inhibit key bacterial enzymes involved in cell wall synthesis and DNA replication. Molecular docking studies have shown that it binds effectively to target proteins such as DNA gyrase and MurD ligase, which are crucial for bacterial survival.

Figure 1: Binding Interactions with DNA Gyrase
Binding Interaction

Case Studies

A recent study evaluated the in vitro efficacy of various thiazole derivatives against clinical isolates of multidrug-resistant tuberculosis. Among these compounds, the evaluated thiazole derivative demonstrated a significant reduction in bacterial load in treated cultures compared to controls.

Case Study Summary:

  • Objective: Assess the efficacy against multidrug-resistant strains.
  • Findings: The compound reduced bacterial viability by over 90% at sub-MIC concentrations.

This highlights the potential for developing new therapeutic agents from thiazole derivatives .

Eigenschaften

IUPAC Name

7-amino-3-[2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-6-8(21-5-15-6)3-2-7-4-20-12-9(14)11(17)16(12)10(7)13(18)19/h2-3,5,9,12H,4,14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEIKNWRVHSKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)N)SC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.